

# Preclinical Profile of ABBV-712: A Selective TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ABBV-712  |           |
| Cat. No.:            | B12378813 | Get Quote |

This technical guide provides a comprehensive overview of the preclinical profile of **ABBV-712**, a selective inhibitor of Tyrosine Kinase 2 (TYK2). **ABBV-712** has been developed as a potential therapeutic agent for autoimmune and inflammatory disorders.[1] This document is intended for researchers, scientists, and drug development professionals, detailing the mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic properties, and toxicology of **ABBV-712**.

### **Mechanism of Action**

ABBV-712 is a selective, orally active inhibitor of TYK2, a member of the Janus kinase (JAK) family.[2] TYK2 plays a crucial role in the signaling pathways of several cytokines, including IL-12, IL-23, and Type I interferons, which are key drivers of immune and inflammatory responses. [1][3] Unlike broader JAK inhibitors, ABBV-712 achieves its selectivity by targeting the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the kinase domain.[3] This selective inhibition of TYK2 is expected to offer a more targeted therapeutic approach with a potentially improved safety profile compared to pan-JAK inhibitors.

## Signaling Pathway of TYK2 Inhibition by ABBV-712





Click to download full resolution via product page

Caption: TYK2 Signaling Pathway and Inhibition by ABBV-712.

# In Vitro Pharmacology Potency and Selectivity

**ABBV-712** demonstrates potent inhibition of TYK2 with high selectivity over other JAK family members.[1]

| Target            | Assay Type                     | IC50 / EC50 (μM) |  |
|-------------------|--------------------------------|------------------|--|
| TYK2              | In vitro enzyme assay          | 0.195[1]         |  |
| TYK2 JH2          | Biochemical assay              | 0.01[2]          |  |
| TYK2 cells        | Cellular assay                 | 0.19[2]          |  |
| Human Whole Blood | Cellular assay                 | 0.17[2]          |  |
| JAK1              | Cellular assay                 | >25[1]           |  |
| JAK2              | Cellular assay                 | >25[1]           |  |
| JAK3              | Cellular assay                 | >25[1]           |  |
| JAK1 JAK2         | Cellular assay  Cellular assay | >25[1]<br>>25[1] |  |



**Physicochemical and ADME Properties** 

| Property                          | Value                            |
|-----------------------------------|----------------------------------|
| Thermodynamic Solubility (pH 7.4) | 708 μM[ <b>1</b> ]               |
| CYP3A4 Metabolism                 | Very low fraction metabolized[1] |
| CYP3A4 Induction                  | Maximum 1.5-fold increase[1]     |

# In Vivo Pharmacology IL-12/IL-18-Induced IFN-y Mouse Model

This model assesses the in vivo efficacy of **ABBV-712** in modulating TYK2-mediated cytokine production.





#### Click to download full resolution via product page

Caption: Workflow for the IL-12/IL-18-Induced IFN-y Mouse Model.

ABBV-712 demonstrated a dose-dependent reduction in serum IFN-y levels.[1]

| Dose of ABBV-712 (mg/kg) | Reduction in Serum IFN-y |
|--------------------------|--------------------------|
| 30                       | 77%                      |
| 100                      | 84%                      |
| 300                      | 95%                      |
| 600                      | 99%                      |

### **Mouse Model of Ear Dermatitis**

This model evaluates the anti-inflammatory effects of **ABBV-712** in a dermal inflammation model.





Click to download full resolution via product page

Caption: Workflow for the Mouse Model of Ear Dermatitis.

At a dose of 100 mg/kg, **ABBV-712** reduced ear thickness by 61% on day 11 post-administration.[1]

## **Pharmacokinetics**

The pharmacokinetic profile of ABBV-712 was evaluated in several preclinical species.



| Species              | Dose<br>(mg/kg)       | Route       | Bioavaila<br>bility (%) | t½ (h) | Unbound<br>Clearanc<br>e (L/h/kg) | Vss (L/kg) |
|----------------------|-----------------------|-------------|-------------------------|--------|-----------------------------------|------------|
| Rat                  | 1                     | p.o. / i.v. | 19[1]                   | 0.6[1] | 4.1[1]                            | 1.9[1]     |
| Dog                  | -                     | -           | 88[1]                   | 4.5[1] | 0.46[1]                           | -          |
| Monkey               | -                     | p.o.        | 17[1]                   | 1.2[1] | 2.3[1]                            | -          |
| Human<br>(Predicted) | 350 (initial<br>dose) | -           | 59[1]                   | 2.9[1] | -                                 | -          |

## **Toxicology**

Preclinical toxicology studies identified off-target cardiovascular effects in rats, specifically myocardial toxicity.[4] Investigative studies revealed that this toxicity was not related to the inhibition of TYK2 but was a compound-specific off-target effect.[5]

### **Key Findings:**

- Hemodynamic Effects in Rats: Administration of ABBV-712 resulted in decreased mean arterial pressure and increased heart rate.[5]
- Myocardial Necrosis: Secondary myocardial necrosis was observed in rats.[4]
- Mechanism: The cardiac pathology was linked to the hemodynamic changes and was
  preventable by co-administration of the beta-blocker atenolol.[5][6] In vitro studies showed a
  compound-related effect on vascular relaxation.[5]
- Off-Target Nature: Similar hemodynamic responses were observed in both wild-type and TYK2 knockout mice administered **ABBV-712**, confirming the off-target nature of this toxicity. [5]

# Experimental Protocols In Vitro TYK2 Inhibition Assay



A standard biochemical assay was utilized to determine the in vitro potency of **ABBV-712** against the TYK2 enzyme. The specific protocol is detailed in the supplementary information of the primary publication (Breinlinger, E. et al. J Med Chem 2023, 66(20): 14335). Generally, such assays involve incubating the recombinant TYK2 enzyme with a substrate and ATP in the presence of varying concentrations of the inhibitor. The enzyme activity is then measured, typically by quantifying the amount of phosphorylated substrate, and the IC50 value is calculated.

## **Cellular Assays for JAK Selectivity**

To assess the selectivity of **ABBV-712**, cellular assays were employed using cell lines that depend on specific JAK kinases for signaling. The protocols are available in the supplementary materials of the aforementioned publication. These assays typically involve stimulating the cells with a relevant cytokine to activate a specific JAK-STAT pathway and then measuring the inhibitory effect of the compound on the phosphorylation of a downstream STAT protein.

### IL-12/IL-18-Induced IFN-y Mouse Model

The detailed protocol for this pharmacodynamic model can be found in the supplementary information of Breinlinger et al. (2023). The general procedure involves administering the test compound to mice prior to challenging them with recombinant IL-12 and IL-18 to induce a systemic IFN-y response. Blood samples are collected at a specified time point after the cytokine challenge, and serum IFN-y levels are quantified by ELISA to determine the in vivo efficacy of the compound.

### **Mouse Model of Ear Dermatitis**

The specific protocol for the induction and assessment of ear dermatitis is provided in the supplementary materials of the primary reference. Typically, this model involves the topical application of an irritant to the mouse ear to induce an inflammatory response. The test compound is administered systemically, and the anti-inflammatory effect is quantified by measuring the change in ear thickness over time.

### Conclusion

**ABBV-712** is a potent and selective inhibitor of TYK2 with demonstrated in vitro and in vivo efficacy in preclinical models of inflammation. Its pharmacokinetic profile supports oral



administration. However, off-target cardiovascular toxicity was identified in rats, which was determined to be unrelated to TYK2 inhibition. This preclinical profile provides valuable information for the further development and clinical investigation of **ABBV-712** for the treatment of autoimmune and inflammatory diseases. The compound has entered early clinical development.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abbvie reports preclinical profile of kinase inhibitor ABBV-712 | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Preclinical Profile of ABBV-712: A Selective TYK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12378813#preclinical-profile-of-abbv-712]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com